molecular formula C13H12OS B3385634 (3-Phenoxyphenyl)methanethiol CAS No. 64930-95-6

(3-Phenoxyphenyl)methanethiol

Cat. No.: B3385634
CAS No.: 64930-95-6
M. Wt: 216.3 g/mol
InChI Key: BBYMAHJPOVVDMU-UHFFFAOYSA-N
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Description

(3-Phenoxyphenyl)methanethiol is an organosulfur compound featuring a phenoxyphenyl group attached to a methanethiol (–CH2SH) moiety. This structure confers unique physicochemical properties, including altered volatility, solubility, and reactivity compared to simpler thiols like methanethiol (CH3SH).

Properties

IUPAC Name

(3-phenoxyphenyl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c15-10-11-5-4-8-13(9-11)14-12-6-2-1-3-7-12/h1-9,15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYMAHJPOVVDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559262
Record name (3-Phenoxyphenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64930-95-6
Record name (3-Phenoxyphenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenoxyphenyl)methanethiol typically involves the reaction of 3-phenoxybenzyl chloride with sodium hydrosulfide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products Formed:

Scientific Research Applications

Chemistry: (3-Phenoxyphenyl)methanethiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the interactions between thiol-containing molecules and biological systems. It helps in understanding the role of thiols in cellular processes and enzyme functions.

Medicine: It is investigated for its ability to modulate biological pathways and its potential therapeutic effects in various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (3-Phenoxyphenyl)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of protein function. This interaction can affect various cellular pathways and biological processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of (3-Phenoxyphenyl)methanethiol and Analogs

Compound Molecular Formula Substituent Effects Odor Profile Boiling Point (Predicted) Key Applications
Methanethiol CH3SH Strong, unpleasant 6°C Microbial metabolism
(3-Chlorophenyl)methanethiol C7H7ClS Electron-withdrawing (Cl) Pungent ~200–220°C Organic synthesis
This compound C13H12OS Electron-withdrawing (OPh) Likely less volatile ~250–280°C Research chemical, potential enzyme modulator

Key Observations :

  • Substituent Effects: The phenoxy group in this compound introduces steric bulk and aromaticity, reducing volatility compared to methanethiol. This contrasts with (3-Chlorophenyl)methanethiol, where the chloro group increases polarity but maintains moderate volatility .
  • Odor: Methanethiol is notorious for its foul odor, while aryl-substituted analogs like this compound are expected to have less intense odors due to reduced volatility .
  • Reactivity: The thiol (–SH) group in all compounds participates in redox reactions and metal coordination. However, the electron-withdrawing phenoxy group may enhance acidity compared to chloro or methyl substituents, influencing nucleophilic reactivity .
Methanethiol (CH3SH):
  • Microbial Metabolism : Produced via methionine degradation by enzymes like methionine-γ-lyase (MGL) in Brevibacterium .
  • Inhibition of Methanotrophs: At ~15 µM, methanethiol inhibits methane oxidation in Methylacidiphilum fumariolicum SolV, necessitating detoxification via methanethiol oxidase (MtoX) .
  • Environmental Impact : Key intermediate in sulfur cycling, contributing to dimethyl disulfide (DMDS) and hydrogen sulfide (H2S) production .
This compound:
  • Potential Enzyme Interactions: The bulky aromatic structure may interfere with enzyme active sites differently than smaller thiols. For example, it could act as a competitive inhibitor in methanotrophs or sulfur-metabolizing bacteria .
  • Biodegradability: Likely more resistant to microbial degradation due to aromatic stability, contrasting with methanethiol’s rapid turnover in sediments .

Biological Activity

(3-Phenoxyphenyl)methanethiol, a compound with the chemical formula C13H12OS, is an organosulfur compound that has garnered interest due to its potential biological activities. Although research on this specific compound is still emerging, its structural analogs and related compounds have been extensively studied for various biological effects, including insecticidal properties and interactions with biological systems.

Chemical Structure and Properties

The compound features a phenyl group substituted with a methanethiol group and a phenoxy group. Its structure is illustrated below:

C6H5 O C6H4 CH2 SH\text{C}_6\text{H}_5\text{ O C}_6\text{H}_4\text{ CH}_2\text{ SH}

This structure suggests potential interactions with biological targets due to the presence of both the thiol and ether functionalities.

Biological Activity Overview

The biological activity of this compound is under investigation, with preliminary findings indicating potential pharmacological effects similar to those observed in related compounds. Here are some key areas of focus:

1. Insecticidal Activity

Compounds in the pyrethroid class, which includes this compound's structural analogs, are known for their effectiveness as insecticides. They primarily act on the nervous system of insects by modulating sodium channels, leading to paralysis and death. For instance, permethrin, a well-known pyrethroid, exhibits similar mechanisms by binding to voltage-gated sodium channels in nerve cells, preventing normal closure and causing continuous stimulation .

2. Toxicological Profiles

Research on structurally similar compounds indicates that this compound may exhibit mild toxicity in certain contexts. For example, studies have shown that related compounds can cause muscle weakness and dermatitis in higher concentrations . Understanding the toxicological profile is crucial for assessing safety in practical applications.

The mechanism by which this compound exerts its biological effects may involve several biochemical pathways:

  • Interaction with Ion Channels : Similar to other pyrethroids, it may interact with sodium channels in neurons, leading to altered excitability and neurotransmission.
  • Oxidative Stress : Thiol groups are known to participate in redox reactions, potentially influencing oxidative stress pathways within cells.
  • Enzyme Modulation : The compound may interact with various enzymes, affecting metabolic pathways crucial for cellular function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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